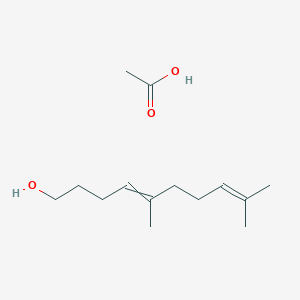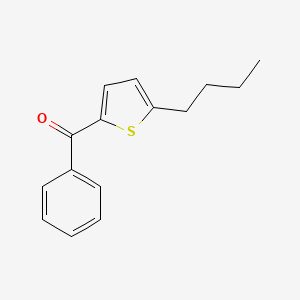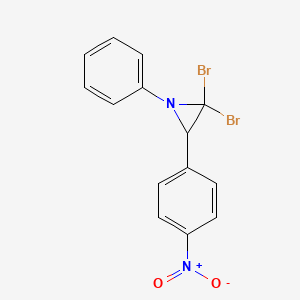
1,1,4-Tris(methylsulfanyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4-Tris(methylsulfanyl)butane is an organic compound characterized by the presence of three methylsulfanyl groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,4-Tris(methylsulfanyl)butane can be synthesized through several methods. One common approach involves the deprotonation of tris(methylsulfanyl)methane using butyllithium at low temperatures (around -78°C) in tetrahydrofuran as a solvent . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4-Tris(methylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original sulfide.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,4-Tris(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,4-Tris(methylsulfanyl)butane involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3-Tris(methylsulfanyl)-1-butene: Similar structure but with a different position of the methylsulfanyl groups.
1,1,4-Tris(methylsulfanyl)-1-buten-3-yne: Contains an additional alkyne group, leading to different reactivity.
Uniqueness
1,1,4-Tris(methylsulfanyl)butane is unique due to the specific arrangement of its methylsulfanyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
94696-47-6 |
|---|---|
Molekularformel |
C7H16S3 |
Molekulargewicht |
196.4 g/mol |
IUPAC-Name |
1,1,4-tris(methylsulfanyl)butane |
InChI |
InChI=1S/C7H16S3/c1-8-6-4-5-7(9-2)10-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
NJKRNXBLZVQTHV-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCC(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
phosphanium perchlorate](/img/structure/B14347772.png)

![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)




![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)


